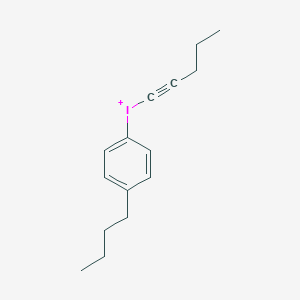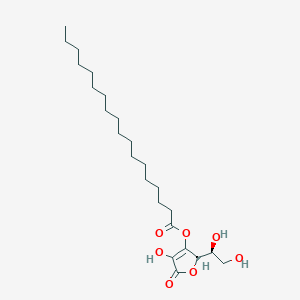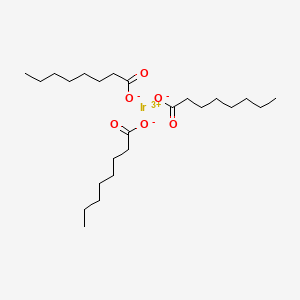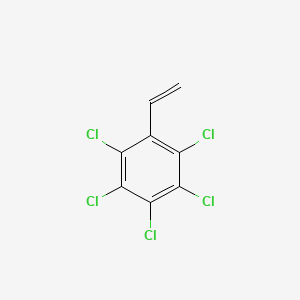![molecular formula C17H20 B13787395 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 50415-43-5](/img/structure/B13787395.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacyclo[66113,6110,1302,709,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring structures through the cycloaddition of dienes and dienophiles. The specific conditions for these reactions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
科学研究应用
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene involves its interaction with various molecular targets. The compound’s polycyclic structure allows it to engage in multiple types of chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
相似化合物的比较
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can be compared to other polycyclic hydrocarbons, such as:
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features multiple fused rings but differs in its specific ring structure and functional groups.
Cyclohexa-1,4-diene: A simpler polycyclic hydrocarbon with fewer rings and a different reactivity profile.
The uniqueness of hexacyclo[66113,6110,1302,7
属性
CAS 编号 |
50415-43-5 |
|---|---|
分子式 |
C17H20 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI 键 |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)

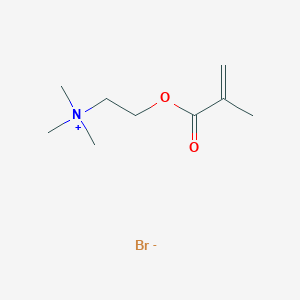
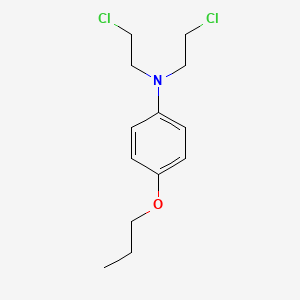
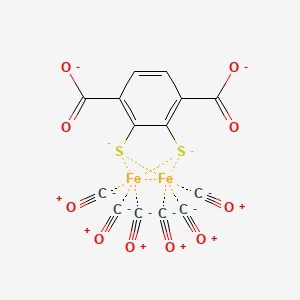
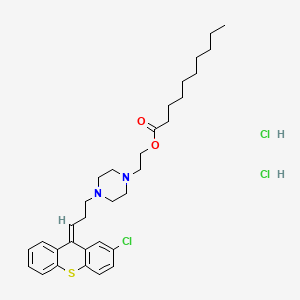
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
